molecular formula C16H24N2O5S B6772395 N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide

N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B6772395
M. Wt: 356.4 g/mol
InChI Key: XJRBPTZJAHRYQN-UHFFFAOYSA-N
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Description

N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a unique structure that includes an oxazepane ring, a hydroxy group, and a sulfonamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazepane Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a suitable dihalide under basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective oxidation of a precursor alcohol using reagents such as PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl).

    Attachment of the Butanoyl Group: This step involves the acylation of the oxazepane intermediate with a butanoyl chloride in the presence of a base like triethylamine.

    Sulfonamide Formation: The final step is the sulfonamide formation, which can be carried out by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using strong oxidizing agents like Jones reagent or milder ones like Dess-Martin periodinane.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, Dess-Martin periodinane

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from alcohols

    Reduction: Formation of alcohols from ketones or aldehydes

    Substitution: Formation of new sulfonamide derivatives

Scientific Research Applications

Chemistry

In organic chemistry, N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used to investigate the biological activity of oxazepane-containing compounds.

Medicine

Medically, compounds containing sulfonamide groups are known for their antibacterial properties. This compound could be explored for its potential as an antibacterial agent or as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazepane and sulfonamide groups.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazepane ring may interact with biological targets through hydrogen bonding or hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-hydroxy-1-(piperidin-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide
  • N-[3-hydroxy-1-(morpholin-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide
  • N-[3-hydroxy-1-(azepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide

Uniqueness

N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide is unique due to the presence of the oxazepane ring, which is less common compared to piperidine or morpholine rings. This structural feature can impart different chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-12-6-8-14(9-7-12)24(21,22)17-15(13(2)19)16(20)18-10-4-3-5-11-23-18/h6-9,13,15,17,19H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRBPTZJAHRYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)N2CCCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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